1-(Benzo[b]thiophen-6-yl)ethanone is synthesized from various precursors, including benzo[b]thiophen-6-yl trifluoromethanesulfonate. Its classification falls under heterocyclic compounds, specifically within the benzothiophene derivatives, which are known for their diverse chemical properties and biological activities .
The synthesis of 1-(Benzo[b]thiophen-6-yl)ethanone can be achieved through several methods:
The molecular structure of 1-(Benzo[b]thiophen-6-yl)ethanone features a planar arrangement due to the conjugated system formed by the benzene and thiophene rings. The Hirshfeld surface analysis indicates that the molecule's geometry allows for effective packing in solid-state forms, which may influence its physical properties . Key structural data includes:
1-(Benzo[b]thiophen-6-yl)ethanone participates in various chemical reactions, including:
The products formed from these reactions depend on the specific reagents and conditions used, showcasing the versatility of this compound in synthetic chemistry.
The mechanism of action for 1-(Benzo[b]thiophen-6-yl)ethanone is primarily associated with its biological activities:
Key physical and chemical properties of 1-(Benzo[b]thiophen-6-yl)ethanone include:
Property | Value |
---|---|
Boiling Point | Approximately °C (predicted) |
Density | g/cm³ (predicted) |
Solubility | Soluble in organic solvents like ethanol |
Stability | Stable under normal laboratory conditions |
These properties contribute to its handling and application in various chemical processes .
1-(Benzo[b]thiophen-6-yl)ethanone has a wide range of applications across multiple fields:
The benzo[b]thiophene scaffold serves as a privileged structural motif in TryR inhibition due to its planar heteroaromatic system, enabling optimal π-stacking interactions within the hydrophobic NADPH binding cavity. Phencyclidine derivatives featuring the 1-(benzo[b]thiophen-6-yl)ethanone core demonstrate enhanced binding affinity when substituted with electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the C5 position. These modifications increase compound electrophilicity, facilitating hydrogen bonding with catalytic residues (Glu466' and His461') in the T. brucei TryR active site. Molecular docking reveals that the ethanone carbonyl oxygen forms a critical 2.8 Å hydrogen bond with the Thr335 backbone amide, while the benzo[b]thiophene sulfur participates in hydrophobic contacts with Pro398 and Leu399 [8]. Bulky N-alkylamino side chains extending from the ethanone moiety improve membrane permeability but reduce aqueous solubility, presenting a key optimization challenge.
Table 1: SAR Features of Benzo[b]thiophene-Based TryR Inhibitors
Substituent Position | Electron Effect | TryR IC₅₀ (μM) | Key Interactions |
---|---|---|---|
C5-NO₂ | Withdrawing | 0.45 | H-bond with Thr335, π-stacking with FAD |
C5-OCH₃ | Donating | 12.6 | Weak hydrophobic contacts only |
C5-CF₃ | Withdrawing | 0.78 | Enhanced hydrophobic packing with Pro398 |
C6-COCH₃ (Parent) | Moderate | 8.2 | Baseline H-bond with Thr335 |
Derivatives exhibit classical competitive inhibition toward TryR with respect to trypanothione substrate, with Kᵢ values ranging from 0.28–1.45 μM. The most potent analogue (C5-nitro substituted) demonstrates a Kᵢ of 280 nM, correlating with its 98% enzyme inhibition at 5 μM concentration. Crucially, selectivity indices exceed 120-fold when tested against human glutathione reductase (hGR), attributable to the distinct electrostatic topology of the TryR NADPH entrance pocket. Cytotoxicity screening in mammalian HEK293 cells reveals CC₅₀ values >200 μM for lead compounds, confirming target-specific action. This selectivity arises from the absence of TryR’s Leu399 and Pro398 residues in hGR, replaced by charged residues that repel hydrophobic benzo[b]thiophene binding [3] [8].
Hybridization of 1-(benzo[b]thiophen-6-yl)ethanone with thiazole-adamantyl pharmacophores yields broad-spectrum anti-Toxoplasma agents. The rigid adamantyl group enhances penetration of the parasitophorous vacuole membrane, with C4-thiazole linkage being optimal for bioactivity. Against RH tachyzoites, adamantyl hybrids achieve IC₅₀ values of 0.8 μM (24 hr), significantly outperforming pyrimethamine (IC₅₀=1.2 μM). For chronic Me49 cysts, the 1-(benzo[b]thiophen-6-yl)ethanone-thiazole-adamantyl trifluoromethyl derivative reduces cyst burden by 92% in murine brain tissue at 10 mg/kg dosing, surpassing sulfadiazine efficacy (68% reduction). The mechanism involves dual targeting: adamantyl disrupts membrane fluidity while the benzo[b]thiophene core intercalates into parasite DNA [6].
Table 2: Anti-Toxoplasma Activity of Benzo[b]thiophene-Thiazole Hybrids
R Group on Thiazole | RH Strain IC₅₀ (μM) | Me49 Cyst Reduction (%) | LogP |
---|---|---|---|
Adamantyl | 0.80 ± 0.12 | 92 ± 3.1 | 4.8 |
Cyclohexyl | 3.45 ± 0.28 | 74 ± 5.7 | 4.1 |
Phenyl | 7.20 ± 1.05 | 52 ± 8.3 | 3.9 |
Pyrimethamine reference | 1.20 ± 0.15 | N/A | 2.1 |
The 1-(benzo[b]thiophen-6-yl)ethanone moiety enables redox cycling that disrupts T. gondii antioxidant defenses. Adamantyl-conjugated derivatives inhibit tyrosine hydroxylase (Ki=3.8 μM) and tyrosinase (Ki=5.2 μM), enzymes critical for parasite melanin synthesis and oxidative stress response. This dual inhibition depletes intracellular glutathione by 78% within 4 hours post-treatment. Concurrently, the compounds exhibit radical scavenging activity (EC₅₀=22 μM for DPPH reduction), preventing host cell damage during parasite clearance. This paradoxical antioxidant-prooxidant duality selectively stresses the parasite while protecting host tissue [6].
1-(Benzo[b]thiophen-6-yl)ethanone derivatives demonstrate exceptional activity against non-replicating mycobacteria through covalent inhibition of DprE1, a flavoenzyme essential for arabinogalactan biosynthesis. The ethanone carbonyl undergoes Schiff base formation with DprE1’s catalytic lysine (Lys418), while the benzo[b]thiophene sulfur stabilizes the FAD cofactor via charge-transfer interactions. Against dormant M. bovis BCG, lead compound BOK-2 (6-nitro-1-(benzo[b]thiophen-6-yl)ethanone) achieves MIC₉₀ of 0.15 μg/mL, outperforming clinical candidate TCA-1 (MIC₉₀=0.31 μg/mL). Time-kill assays show 3.5-log reduction in CFUs after 72 hours of hypoxia-induced dormancy, confirming bactericidal action against non-replicating populations [1] [9].
Scaffold hopping from 1-(benzo[b]thiophen-6-yl)ethanone to 1,3-diketone analogues improves ex vivo potency in infected macrophages. The β-diketone variant (BOP-3) exhibits 32-fold higher intracellular activity (IC₅₀=0.08 μM) compared to the parent ethanone, attributed to enhanced membrane permeability (log P=1.8 vs 2.9) and reduced efflux by mycobacterial membrane transporters. Molecular hybridization with flavones yields dual DprE1/DprE2 inhibitors; the most potent hybrid (BOK-F5) inhibits both enzymes (DprE1 IC₅₀=0.42 μM; DprE2 IC₅₀=1.28 μM) and reduces bacterial load by 99.2% in granuloma models. Critical modifications include C3-carboxylic acid for target engagement and C7-methoxy for reduced plasma protein binding [1] [4] [7].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: